2-(2,3-Dichlorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide
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Overview
Description
2-(2,3-Dichlorophenoxy)-N’-(furan-2-ylmethylene)acetohydrazide is an organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of dichlorophenoxy and furan moieties in its structure suggests potential biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenoxy)-N’-(furan-2-ylmethylene)acetohydrazide typically involves the reaction of 2,3-dichlorophenoxyacetic acid with furan-2-carbaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dichlorophenoxy)-N’-(furan-2-ylmethylene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could lead to the formation of hydrazine derivatives.
Substitution: The dichlorophenoxy and furan moieties can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(2,3-Dichlorophenoxy)-N’-(furan-2-ylmethylene)acetohydrazide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenoxy)-N’-(furan-2-ylmethylene)acetohydrazide
- 2-(2,3-Dichlorophenoxy)-N’-(thiophen-2-ylmethylene)acetohydrazide
- 2-(2,3-Dichlorophenoxy)-N’-(pyridin-2-ylmethylene)acetohydrazide
Uniqueness
2-(2,3-Dichlorophenoxy)-N’-(furan-2-ylmethylene)acetohydrazide is unique due to the specific combination of dichlorophenoxy and furan moieties, which may confer distinct chemical and biological properties
Properties
CAS No. |
477731-47-8 |
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Molecular Formula |
C13H10Cl2N2O3 |
Molecular Weight |
313.13 g/mol |
IUPAC Name |
2-(2,3-dichlorophenoxy)-N-[(E)-furan-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C13H10Cl2N2O3/c14-10-4-1-5-11(13(10)15)20-8-12(18)17-16-7-9-3-2-6-19-9/h1-7H,8H2,(H,17,18)/b16-7+ |
InChI Key |
VLTNKSUPQWWUDS-FRKPEAEDSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)N/N=C/C2=CC=CO2 |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)NN=CC2=CC=CO2 |
Origin of Product |
United States |
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